molecular formula C13H12N4O2S2 B2538041 2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide CAS No. 941878-64-4

2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide

Cat. No. B2538041
CAS RN: 941878-64-4
M. Wt: 320.39
InChI Key: IYYJSBTZENPISK-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a type of heterocyclic compound that contains a five-membered ring with two non-adjacent nitrogen atoms. Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific biological activities of this compound would depend on its exact structure and the presence of functional groups.


Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of an alpha-halo ketone with thioamide or thiourea . The exact synthesis process for this specific compound is not available in the literature I have access to.


Molecular Structure Analysis

Thiazoles have a five-membered ring with sulfur and nitrogen atoms. The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The exact molecular structure of this compound would depend on the positions and types of its substituents.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the presence of functional groups. Thiazoles can react with electrophiles and nucleophiles, and they can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. Thiazoles are generally stable and have moderate to good solubility in polar solvents .

Scientific Research Applications

Redox Potential and Cell Viability

Consider the redox potential and cell viability aspects:

Structural Optimization

Given the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine, consider:

Agarkov, A. S., Shiryaev, A. K., Solovieva, S. E., & Antipin, I. S. (2023). Synthesis, Chemical Properties, and Application of 2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives. Russian Journal of Organic Chemistry, 59(5), 337–364. Read more Thermo Fisher Scientific. (2021). MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Learn more

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the target it interacts with. Thiazoles can interact with various biological targets to induce their effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is used. Thiazoles can be harmful if ingested, inhaled, or come into contact with the skin. They can also be hazardous to the environment .

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and biological activities. It could also be interesting to explore its potential applications in medicine, agriculture, and other fields .

properties

IUPAC Name

2,4-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-6-9(12(19)17-4-5-20-13(17)15-6)16-11(18)10-7(2)14-8(3)21-10/h4-5H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYJSBTZENPISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide

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